![molecular formula C20H18Cl3N3O2 B387529 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione CAS No. 331245-19-3](/img/structure/B387529.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2,4-dichlorophenyl group attached to a pyrrolidinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenylpiperazine with 2,4-dichlorophenylacetic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and acetic acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a serotonergic antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors without activating them, thereby blocking the actions of serotonin or serotonergic agonists. This interaction can modulate various physiological processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A selective h5-HT 1D antagonist with similar structural features.
1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione: Another compound with a piperazine ring and similar substituents.
Uniqueness
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of substituents and its ability to act as a serotonergic antagonist. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
331245-19-3 |
|---|---|
Formule moléculaire |
C20H18Cl3N3O2 |
Poids moléculaire |
438.7g/mol |
Nom IUPAC |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18Cl3N3O2/c21-13-2-1-3-15(10-13)24-6-8-25(9-7-24)18-12-19(27)26(20(18)28)17-5-4-14(22)11-16(17)23/h1-5,10-11,18H,6-9,12H2 |
Clé InChI |
KAFJBLDPKFSYGK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


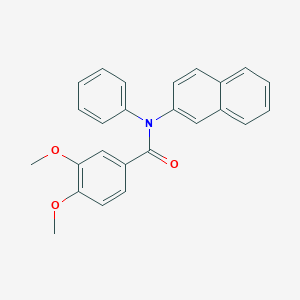
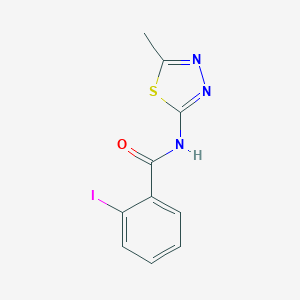
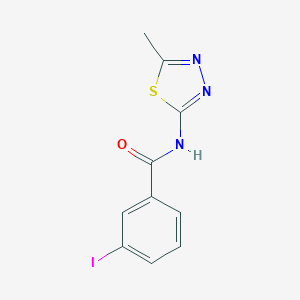
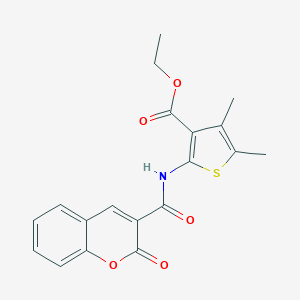
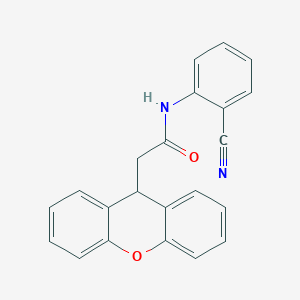
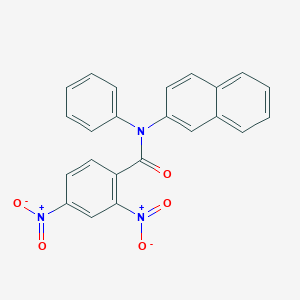
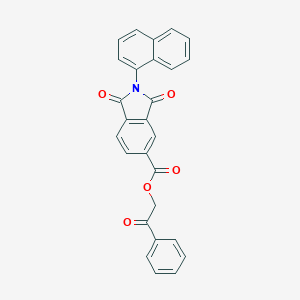
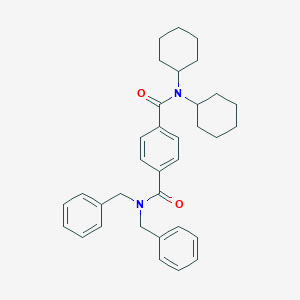
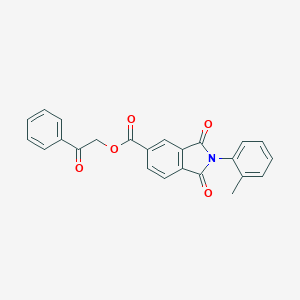
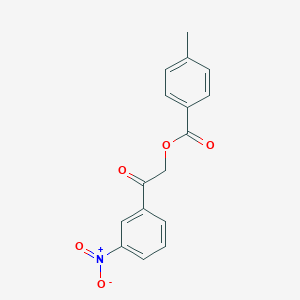
![4-amino-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387465.png)
![2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide](/img/structure/B387466.png)
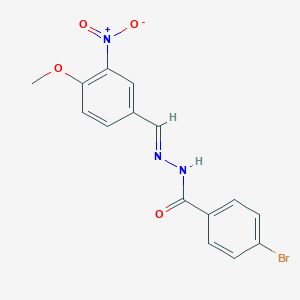
![N'-[(5-bromo-2-thienyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B387468.png)
